Penostatin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

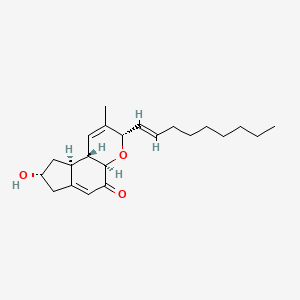

Penostatin A is a natural product found in Ulva intestinalis and Penicillium with data available.

Wissenschaftliche Forschungsanwendungen

Treatment of Hairy Cell Leukemia

Penostatin A has been extensively studied for its efficacy in treating hairy cell leukemia (HCL). Clinical trials have demonstrated that it can induce complete responses in 58-90% of patients, with a partial response rate of up to 30% . The median time to response is approximately 4.7 months , and long-term remissions can last over 14 months .

Chronic Lymphoblastic Leukemia

In addition to HCL, this compound has shown potential in treating chronic lymphoblastic leukemia (CLL). It works by inducing apoptosis in malignant lymphocytes, which can lead to significant reductions in tumor burden .

Waldenstrom’s Macroglobulinemia

Studies indicate that this compound may also be effective against Waldenstrom’s macroglobulinemia, a type of non-Hodgkin lymphoma characterized by excess IgM antibodies. Its role as an adenosine deaminase inhibitor helps manage this condition by targeting the underlying pathophysiology .

Graft-Versus-Host Disease

This compound has been investigated for its use in treating steroid-refractory acute graft-versus-host disease (aGVHD). In clinical settings, it has been administered to patients who did not respond adequately to standard therapies, showing promising results in managing symptoms and improving patient outcomes .

Dosage and Administration

The typical dosage regimen for this compound in clinical settings is 4 mg/m² administered intravenously every two weeks for a duration of 6-9 months . This regimen has been associated with manageable side effects including nausea, vomiting, and myelosuppression .

Side Effects and Tolerability

While generally well-tolerated, common adverse effects include:

- Nausea

- Vomiting

- Myelosuppression

- Fever

- Increased risk of infections

Long-term monitoring is essential due to potential immunosuppressive effects leading to opportunistic infections .

Efficacy Studies

A retrospective analysis involving 242 patients treated with either this compound or cladribine revealed comparable efficacy between the two agents, with complete response rates around 81% and median disease-free survival extending up to 16 years .

Combination Therapies

Recent studies have explored the combination of this compound with other agents such as alemtuzumab for treating T-cell neoplasms. Results indicated a response rate of 54% , highlighting the potential for enhanced efficacy through combination therapy .

Eigenschaften

Molekularformel |

C22H32O3 |

|---|---|

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(3S,4aR,8R,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |

InChI |

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18+,19-,21-,22+/m0/s1 |

InChI-Schlüssel |

ONCGMAFAIBLDNP-GYGBFYAFSA-N |

Isomerische SMILES |

CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@H](CC3=CC(=O)[C@@H]2O1)O)C |

Kanonische SMILES |

CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |

Synonyme |

penostatin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.